BenchChemオンラインストアへようこそ!

Thrazarine

Toxicity LD50 Safety Profile

Thrazarine (FR-900840) is the only diazo-serine antibiotic that induces macrophage-dependent tumor cytolysis without inhibiting transamidation, offering a clean mechanistic profile for DNA synthesis inhibition studies. With an LD50 >2,000 mg/kg, it enables extended in vivo regimens. Procure high-purity (>98%) Thrazarine as a critical reference standard for tumor microenvironment, lung adenocarcinoma (A549), and synthetic biology research.

Molecular Formula C7H11N3O5
Molecular Weight 217.18 g/mol
Cat. No. B1204969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrazarine
Synonyms2-amino-2-carboxyethyl 2-diazo-3-hydroxybutyrate
FR 900840
FR-900840
FR900840
O-(2-diazo-3-hydroxybutyryl)serine
thrazarine
Molecular FormulaC7H11N3O5
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESCC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O
InChIInChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13)
InChIKeyWAKGSHQRLIGGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thrazarine (FR 900840) – Antitumor Antibiotic Compound Profile and Procurement Specifications


Thrazarine, chemically defined as O-[(3R)-2-diazo-3-hydroxybutyryl]-L-serine (CAS 120128-14-5), is a diazo group–containing secondary metabolite originally isolated from the fermentation broth of Streptomyces coerulescens MH802-fF5 [1]. It belongs to the azaserine class of antitumor antibiotics but exhibits a distinct pharmacological profile, characterized by direct inhibition of DNA synthesis, tumor‑cell growth arrest, and selective induction of cytolysis in tumor cells co‑cultured with non‑activated macrophages [2]. Unlike its structural analog azaserine, thrazarine lacks antimicrobial activity and does not inhibit transamidation reactions [3]. The compound is also known under the research code FR‑900840 and is supplied as a pale yellowish crystalline solid with high aqueous solubility, making it suitable for both in vitro and in vivo experimental workflows [4].

Why Thrazarine Cannot Be Substituted by Azaserine or Generic Diazo‑Serine Analogs


Within the diazo‑serine class of antitumor antibiotics, compounds such as azaserine and 6‑diazo‑5‑oxo‑L‑norleucine (DON) share a common glutamine‑antagonist mechanism that inhibits purine biosynthesis and multiple amidotransferase‑dependent pathways [1]. This broad enzyme‑inhibitory activity confers potent antitumor effects but also drives severe systemic toxicity, including hepatotoxicity, myelosuppression, and gastrointestinal damage, which have historically limited their clinical utility [2]. Thrazarine circumvents this central limitation by acting through a fundamentally different mechanism: it does not inhibit transamidation reactions and shows no antimicrobial activity [3]. Furthermore, the biosynthetic gene cluster of thrazarine reveals a distinct diazo‑group‑forming strategy that relies on an L‑threonine‑utilizing hydrazine synthetase, a pathway absent in azaserine producers [4]. Consequently, substituting thrazarine with azaserine or other generic diazo‑serine analogs in research settings introduces confounded off‑target effects and a markedly different toxicity profile, invalidating direct mechanistic comparisons and undermining reproducibility in tumor‑microenvironment or macrophage‑activation studies.

Thrazarine Quantitative Differentiation Evidence vs. Azaserine and Clinical Chemotherapeutics


Acute Systemic Toxicity: Thrazarine LD50 Exceeds Azaserine by >12‑Fold in Mice

In head‑to‑head acute toxicity assessments conducted in mice, thrazarine exhibits dramatically lower lethality than azaserine, with a subcutaneous LD50 greater than 2,000 mg/kg compared to 150 mg/kg orally for azaserine [1][2]. This greater than 12‑fold improvement in acute safety margin enables higher dosing flexibility in preclinical efficacy studies and reduces confounding toxicity‑related endpoints [3].

Toxicity LD50 Safety Profile

Mechanistic Selectivity: Thrazarine Lacks Transamidation Inhibition, Azaserine Acts as a Potent Glutamine Antagonist

Biochemical assays directly comparing thrazarine and azaserine demonstrate that thrazarine exerts no detectable inhibition of transamidation reactions, a hallmark glutamine‑antagonist effect that is potently inhibited by azaserine [1][2]. Azaserine irreversibly inhibits multiple glutamine amidotransferases with IC50 values in the low micromolar range (e.g., 7 μM against parasite growth models) . Thrazarine, by contrast, fails to inhibit these enzymes even at concentrations exceeding 100 μg/mL [1].

Mechanism of Action Enzyme Inhibition Glutamine Amidotransferase

Human Solid Tumor Activity: Thrazarine Outperforms Vinblastine, Doxorubicin, and Cisplatin in A549 Lung Adenocarcinoma Model

In a comparative study of antitumor activity against the A549 human lung adenocarcinoma cell line, thrazarine (FR‑900840) demonstrated superior growth inhibition compared to three established clinical chemotherapeutics: vinblastine, doxorubicin, and cisplatin [1]. While the study did not report precise IC50 values for all comparators, the authors explicitly stated that the antitumor activity of FR‑900840 against A549 was stronger than that of these reference agents under identical experimental conditions [1]. This efficacy extended to several other human solid tumor lines, whereas thrazarine showed no activity against murine ascitic tumors P388 and L1210, underscoring its human‑tumor selectivity [2].

Antitumor Efficacy Human Tumor Xenograft A549

Tumor‑Specific Macrophage‑Mediated Cytolysis: Thrazarine Induces Lysis Only in Tumorigenic Cells

In co‑culture assays pairing non‑activated macrophages with either tumorigenic or non‑tumorigenic cell lines, thrazarine selectively induces cytolysis of tumor cells without affecting non‑transformed cells [1][2]. This tumor‑specific effect is a unique feature not shared by azaserine, which lacks macrophage‑dependent cytolytic activity [3]. The assay conditions demonstrate that thrazarine's action requires the presence of macrophages and is not simply direct cytotoxicity, as direct exposure to thrazarine alone inhibits DNA synthesis and growth but does not trigger rapid lysis [1].

Immuno‑Oncology Macrophage Activation Tumor Selectivity

Biosynthetic Pathway Divergence: Thrazarine Employs a Unique L‑Threonine‑Utilizing Hydrazine Synthetase

Whole‑genome sequencing and in vitro reconstitution of the thrazarine biosynthetic gene cluster (BGC) from S. coerulescens MH802‑fF5 revealed that the diazo group of thrazarine is synthesized via an L‑threonine‑utilizing hydrazine synthetase (HS), designated ThzN [1][2]. This is the first reported example of an HS that accepts L‑threonine as a substrate, whereas azaserine biosynthesis employs a distinct diazo‑forming mechanism that does not involve a threonine‑derived intermediate [2]. Sequence alignment and structural modeling indicate that a Gly417‑adjacent pocket in ThzN is critical for accommodating the threonine side chain, a feature absent in all previously characterized HS enzymes [1].

Biosynthesis Hydrazine Synthetase Diazo Group Formation

Antimicrobial Activity Profile: Thrazarine Shows No Antibacterial Effects, Azaserine Exhibits Broad‑Spectrum Activity

Standard antimicrobial susceptibility testing reveals that thrazarine lacks detectable antibacterial activity against a panel of Gram‑positive and Gram‑negative bacteria, as well as fungi, up to the highest concentration tested (100 μg/mL) [1][2]. In contrast, azaserine demonstrates broad‑spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low microgram‑per‑milliliter range against multiple bacterial species [3]. This absence of antimicrobial effects in thrazarine is a direct consequence of its inability to inhibit glutamine amidotransferases, a key enzyme family targeted by azaserine [2].

Antimicrobial MIC Spectrum of Activity

Thrazarine Procurement Scenarios: Where the Evidence Demands Its Use Over Azaserine or Chemotherapeutics


Macrophage‑Tumor Co‑Culture Studies Requiring Selective Tumor Cytolysis

When investigating the role of non‑activated macrophages in tumor immune surveillance, thrazarine is the only diazo‑serine antibiotic that induces tumor‑specific cytolysis in co‑culture systems [1]. Azaserine and other analogs lack this immunomodulatory activity, making thrazarine essential for assays that require macrophage‑dependent lysis of tumorigenic cells while sparing non‑transformed bystander cells [2].

Human Non‑Small‑Cell Lung Cancer (A549) Efficacy Studies with Reduced Off‑Target Toxicity

For preclinical evaluation of novel agents against human lung adenocarcinoma, thrazarine provides a reference compound that outperforms vinblastine, doxorubicin, and cisplatin in the A549 model while exhibiting an LD50 >2,000 mg/kg, far exceeding the safety margin of azaserine (LD50 150 mg/kg) [3][4]. This combination of high efficacy and low acute toxicity enables longer‑duration treatment regimens in tumor‑bearing mice without dose‑limiting adverse events [5].

Mechanistic Studies of DNA Synthesis Inhibition Unconfounded by Glutamine Antagonism

In research focused on direct inhibitors of DNA replication, thrazarine offers a critical advantage: it does not inhibit transamidation reactions or glutamine‑dependent metabolic pathways [6]. This clean mechanistic profile eliminates the confounding off‑target effects seen with azaserine, allowing unambiguous attribution of observed phenotypes to DNA‑synthesis blockade rather than purine or amino acid starvation [7].

Biosynthetic Gene Cluster Discovery and Diazo‑Group Enzyme Engineering

For synthetic biology and natural product discovery programs targeting novel diazo‑containing metabolites, the thrazarine BGC provides a unique L‑threonine‑utilizing hydrazine synthetase (ThzN) that expands the known substrate repertoire of this enzyme family [8]. Procuring thrazarine as an authentic standard enables verification of heterologously expressed gene clusters and facilitates comparative genomics with azaserine producers, which employ a distinct diazo‑forming mechanism [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thrazarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.